Rifamycin W-hemiacetal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

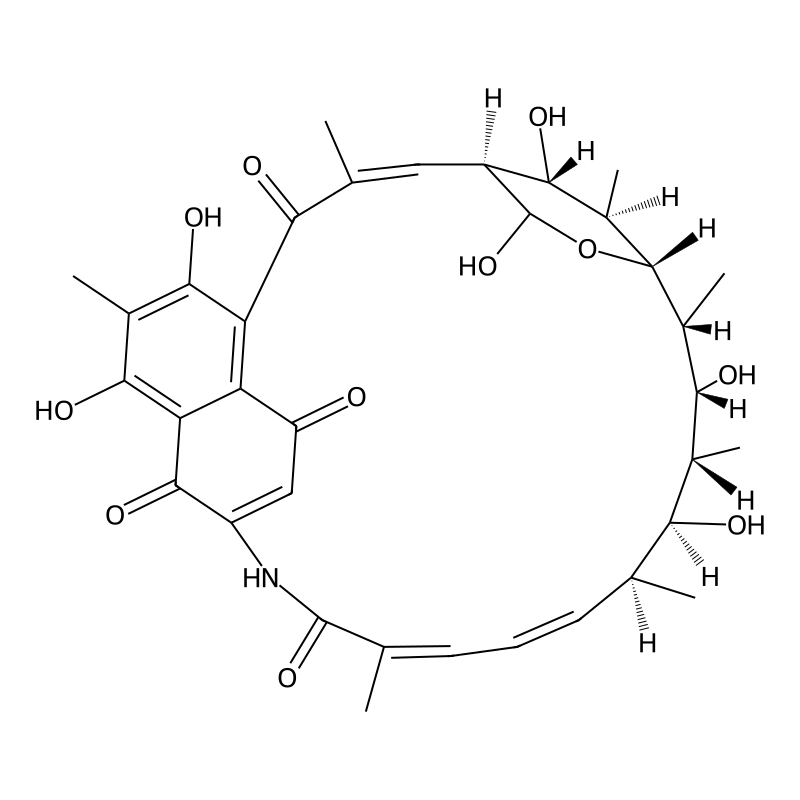

Rifamycin W-hemiacetal is a significant compound within the rifamycin class of antibiotics, primarily known for its role as an intermediate in the biosynthesis of rifamycin B. This compound possesses the chemical formula and has a molecular weight of approximately 653.72 Daltons. It features a complex structure characterized by multiple hydroxyl groups and a unique ansa chain, which contributes to its biological activity and reactivity in various chemical processes .

Rifamycin W-hemiacetal is primarily involved in the biosynthetic pathway leading to rifamycin B. The conversion of rifamycin W-hemiacetal to 27-O-demethyl-25-O-desacetyl-rifamycin S is a key reaction in this pathway. This transformation involves oxidative cleavage at the C-12/C-29 double bond, which is facilitated by specific enzymes, including cytochrome P450 monooxygenases .

The reactions can be summarized as follows:

- Formation: Rifamycin W + oxidized electron acceptor + → Rifamycin W-hemiacetal + reduced electron acceptor.

- Consumption: Rifamycin W-hemiacetal → 27-O-demethyl-25-O-desacetyl-rifamycin S.

Rifamycin W-hemiacetal exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Studies have shown that derivatives of rifamycin W, including some containing the hemiacetal form, possess minimal inhibitory concentrations (MIC) that indicate their effectiveness as antibacterial agents . Additionally, certain derivatives have demonstrated antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

The synthesis of rifamycin W-hemiacetal is primarily achieved through biosynthetic pathways involving the actinobacterium Amycolatopsis mediterranei. The process begins with the production of 3-amino-5-hydroxybenzoic acid and proceeds through polyketide chain assembly and modification. Key steps include:

- Polyketide Backbone Formation: The initial assembly of the polyketide backbone.

- Oxidative Modifications: Specific oxidative reactions that lead to the formation of the hemiacetal structure from rifamycin W.

- Isolation: The final product is isolated through various purification techniques including chromatography.

Rifamycin W-hemiacetal has several applications in both clinical and research settings:

- Antibacterial Agent: Its derivatives are used in treating bacterial infections, particularly those caused by resistant strains.

- Research Tool: The compound serves as an important intermediate for synthesizing other rifamycin derivatives for further study.

- Potential Anticancer Agent: Due to its biological activity against cancer cell lines, it may be explored for therapeutic applications in oncology.

Interaction studies involving rifamycin W-hemiacetal focus on its mechanism of action against bacterial targets and its interaction with cellular pathways in cancer cells. Research indicates that the compound may inhibit RNA synthesis by binding to bacterial RNA polymerase, thereby disrupting bacterial growth . Furthermore, studies on its derivatives have shown varying degrees of interaction with cellular mechanisms in cancer cells, suggesting a multifaceted approach to its biological activity.

Rifamycin W-hemiacetal shares structural and functional similarities with several other compounds within the rifamycin class and related antibiotics. Here are some notable compounds for comparison:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Rifamycin B | High | Strong antibacterial | More potent than rifamycin W-hemiacetal |

| Rifampicin | Moderate | Broad-spectrum antibiotic | Used primarily for tuberculosis treatment |

| Ansamycins | Moderate | Antibacterial | Includes a broader range of derivatives |

| Proansamycin B | Low | Intermediate | Acts as a precursor in biosynthetic pathways |

Rifamycin W-hemiacetal is unique due to its specific role as an intermediate in the biosynthesis of rifamycin B and its distinct structural features that influence its reactivity and biological properties .

Rifamycin Gene Cluster (rif) Organization

The rifamycin biosynthetic gene cluster encompasses approximately 90 kilobases and contains 43 genes organized in a highly coordinated genetic architecture [11] [12]. The cluster spans from rifS (AMED0613) to rifZ (AMED0655) and represents one of the largest characterized biosynthetic gene clusters in actinomycetes [11] [13].

Gene Organization and Operonic Structure:

The transcriptional organization reveals ten distinct operons sharing six promoter regions, facilitating coordinated expression of the entire biosynthetic machinery [11]. Key functional modules include:

- AHBA Biosynthesis Module: rifG-rifN operon and rifJ encode enzymes for 3-amino-5-hydroxybenzoic acid formation through the aminoshikimate pathway [14] [15]

- Polyketide Synthase Module: rifA-rifE operon encoding the five-component modular polyketide synthase [4] [5]

- Post-PKS Modification Module: rif5 (cytochrome P450), rif15a/rif15b (transketolase), rif16 (cytochrome P450), rif20 (acetyltransferase), rif14 (methyltransferase) [16] [17]

- Regulatory Module: rifZ encoding a pathway-specific LuxR-family transcriptional activator [11] [13]

The pathway-specific regulator RifZ binds to all six promoter regions within the cluster through recognition of a conserved DNA motif (CTACC-N8-GGATG), ensuring coordinated transcriptional activation of the entire biosynthetic pathway [11]. This regulatory architecture enables rapid response to cellular conditions favoring rifamycin production while maintaining tight control over this metabolically expensive process.

Key Enzymatic Transformations

AHBA Formation

The biosynthesis of 3-amino-5-hydroxybenzoic acid represents a unique branch of the shikimate pathway termed the aminoshikimate pathway [15] [12]. This specialized route begins with the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) through the combined action of RifL, RifM, and RifN [14] [18]. Recent studies have identified kanosamine and its 6-phosphate derivative as specific intermediates, with RifN functioning as a kanosamine 6-kinase [18].

The pathway proceeds through aminoDHS (the 5-amino analog of 3-dehydroshikimic acid) formation, catalyzed by the coordinated activities of RifH, RifG, and RifJ [14]. The terminal step involves AHBA synthase (RifK), a dimeric pyridoxal phosphate-dependent enzyme that catalyzes the aromatization of aminoDHS to AHBA [15] [19]. Crystallographic studies reveal that AHBA synthase adopts a structure similar to aspartate aminotransferase family enzymes, with the active site composed of residues from both subunits [19].

The enzymatic mechanism involves formation of a Schiff base between the enzyme-bound pyridoxal phosphate and the amino group of aminoDHS, followed by α,β-dehydration and stereospecific 1,4-enolization to yield the aromatic AHBA product [15]. This unique transformation establishes the nitrogen-containing aromatic starter unit that distinguishes rifamycins from other polyketide natural products.

Polyketide Chain Assembly

The rifamycin polyketide synthase executes a complex ten-module assembly program that constructs the 37-carbon ansa framework with remarkable precision [4] [5]. Each module contains the essential domains for chain extension: ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and auxiliary domains for reductive processing [5].

Module-Specific Functions:

Modules 1-3 (RifA) establish the foundational tetraketide while initiating naphthalene ring formation through oxidative cyclization mediated by the flavin-dependent hydroxylase encoded by rif19 [1]. This early cyclization event represents a critical branch point, as demonstrated by complementation studies showing that defective cyclization leads to premature chain release [1] [20].

Modules 4-6 (RifB-RifC) extend the chain to a heptaketide while completing naphthalene aromatization, with the second ring closure occurring during this phase [4]. The timing of naphthalene formation during polyketide assembly, rather than as a post-PKS modification, has been confirmed through analysis of accumulated intermediates in PKS mutants [7].

Modules 7-10 (RifD-RifE) complete the undecaketide assembly, with module 10 interfacing directly with RifF for chain release and cyclization [7] [8]. The processivity of this assembly has been demonstrated through the accumulation of linear intermediates in rifF mutants, confirming that the entire polyketide chain is synthesized before release [7].

Post-PKS Modifications

The transformation of proansamycin X to rifamycin W-hemiacetal involves a series of precisely coordinated post-PKS modifications that introduce critical structural features [16] [21]. The initial transformations include C-8 dehydrogenation and C-34α hydroxylation to generate rifamycin W [22] [21].

Critical Modification Enzymes:

Rif5 (cytochrome P450) catalyzes the oxidative cleavage of the Δ12,29 olefinic bond in rifamycin W, converting it to ketal functionality in the formation of 27-O-demethyl-25-O-deacetyl-rifamycin S [22] [16]. This transformation represents the key branch point where rifamycin W-hemiacetal accumulates when the normal cleavage pathway is blocked [22].

The formation of rifamycin W-hemiacetal specifically involves oxidation of the C-34α alcohol to an aldehyde, followed by intramolecular cyclization with the C-25 hydroxyl group [22] [21]. This hemiacetal formation stabilizes the intermediate and has been observed in both spontaneous accumulation and directed mutant studies [22].

Subsequent modifications by Rif20 (acetyltransferase) and Rif14 (methyltransferase) introduce the acetyl group at C-25 and methyl group at C-27, respectively, in the pathway toward rifamycin SV [23] [17]. The late-stage modifications by Rif15 (transketolase) and Rif16 (cytochrome P450) complete the pathway to rifamycin B through unique C-O bond formation and ester-to-ether transformations [16] [17].

Carbon-13 Labeling Studies

Extensive carbon-13 labeling investigations have provided definitive insights into the metabolic origin of rifamycin W-hemiacetal and related intermediates [9] [10]. These studies employ 13C-enriched precursors combined with high-resolution NMR spectroscopy to trace the incorporation patterns of specific carbon atoms throughout the biosynthetic pathway.

Fundamental Labeling Patterns:

[1-13C] and [3-13C] propionate labeling studies established that 23 of the 37 carbon atoms in rifamycin derive from propionate units incorporated via methylmalonyl-coenzyme A [9] [24]. The [2-13C] propionate incorporation confirmed the methylmalonate pathway for all propionate incorporation, with the carboxyl carbon participating in ketosynthase-catalyzed condensation reactions [10].

[1-13C] and [2-13C] acetate labeling demonstrated incorporation of two acetate units via malonyl-coenzyme A, specifically at positions that form part of the naphthalene chromophore and contribute to the ansa chain framework [9] [10]. The incorporation patterns revealed the precise sequence of extender unit addition and confirmed the polyketide assembly mechanism.

Advanced Labeling Studies:

Recent [1-13C] glucose labeling studies have elucidated the mechanism of late-stage modifications involving Rif15-catalyzed transketolase reactions [16]. These experiments demonstrated that fructose-6-phosphate serves as the C2 donor for glycolic acid moiety formation, with the 13C label specifically incorporating into C-39 of rifamycin L and subsequently into C-38 of rifamycin B [16].

The rifamycin W-hemiacetal specific labeling patterns show that the hemiacetal carbon (C-34a) retains its original propionate-derived labeling while adopting the characteristic chemical shift pattern of hemiacetal functionality (δC 98.2/94.5 for α/β anomers) [22]. This labeling confirms that hemiacetal formation represents a post-PKS modification rather than an alternative assembly mechanism.

Precursor Incorporation Patterns

The integration of isotopic labeling data reveals sophisticated precursor incorporation patterns that illuminate the metabolic logic underlying rifamycin W-hemiacetal biosynthesis [9] [10]. These patterns demonstrate the coordinated utilization of primary metabolites to construct the complex rifamycin framework.

Primary Precursor Utilization:

The starter unit AHBA derives from glucose through the aminoshikimate pathway, incorporating nitrogen from glutamine via transamination reactions [25] [26]. Recent stable isotope tracing with [15N] nitrate has confirmed that nitrate serves as the ultimate nitrogen source, being converted to glutamine before incorporation into AHBA [26].

Methylmalonyl-coenzyme A serves as the predominant extender unit, derived from propionyl-coenzyme A through propionyl-coenzyme A carboxylase activity [27]. The eight methylmalonyl incorporations follow a strict sequence dictated by the acyltransferase domain specificities of each PKS module [5].

Secondary Metabolite Integration:

The C2 glycolic acid units involved in late-stage modifications derive from central carbon metabolism through the pentose phosphate pathway [16]. Fructose-6-phosphate serves as the immediate donor for Rif15-catalyzed transketolase reactions, with xylulose-5-phosphate, ribulose-5-phosphate, and sedoheptulose-7-phosphate serving as alternative donors [16].

Methionine provides methyl groups for O-methylation reactions catalyzed by Rif14, with S-adenosylmethionine serving as the immediate methyl donor [27]. The timing of methylation relative to other modifications has been established through analysis of accumulated intermediates in blocked mutants.

Rifamycin W-hemiacetal Specific Patterns:

The hemiacetal formation involves intramolecular cyclization between carbons that both derive from the same propionate unit, representing an unusual post-PKS rearrangement [21]. The stereochemistry at the hemiacetal center (C-34a) shows R configuration, consistent with the overall stereochemical framework established during polyketide assembly [21].

Position of Rifamycin W-hemiacetal in Rifamycin Biosynthesis

Rifamycin W-hemiacetal occupies a critical position in the rifamycin biosynthetic network as an intermediate that accumulates under specific metabolic conditions and provides insights into the normal biosynthetic flow [22] [21]. This compound represents a branch point where the pathway toward rifamycin B can be interrupted, leading to accumulation of this structurally modified intermediate.

Biosynthetic Positioning:

Rifamycin W-hemiacetal forms downstream of rifamycin W through oxidation of the C-34α alcohol to an aldehyde, followed by spontaneous cyclization with the C-25 hydroxyl [22] [21]. This transformation occurs when the normal Rif5-catalyzed oxidative cleavage of the C-12/C-29 double bond is impaired, either through genetic disruption or metabolic perturbation [22].

The hemiacetal exists as two epimeric forms (α and β anomers at C-34a), with the α form predominating based on coupling constant analysis and NOE studies [22] [21]. The R stereochemistry at the chiral center C-28 has been established through detailed NMR analysis including ROESY experiments [21].

Metabolic Significance:

The accumulation of rifamycin W-hemiacetal in rif-orf5 deletion mutants demonstrates its role as a detoxification intermediate when normal pathway flux is disrupted [22]. The formation of hemiacetal derivatives also occurs in other rifamycin congeners, suggesting a general response to pathway perturbation [22].

The compound serves as a precursor to 27-O-demethyl-25-O-deacetyl-rifamycin S when normal pathway function is restored, indicating that hemiacetal formation is reversible under appropriate enzymatic conditions [28]. This reversibility suggests that rifamycin W-hemiacetal represents a protected form of the aldehyde intermediate that can be mobilized when pathway flux resumes.

Structural and Functional Implications:

The molecular formula C35H43NO11 and molecular weight of 653.72 Daltons reflect the addition of one oxygen atom relative to rifamycin W through the hemiacetal formation [29] [30]. The characteristic NMR pattern with distinct α and β anomeric signals provides a distinctive fingerprint for identifying this intermediate in complex fermentation mixtures [22].